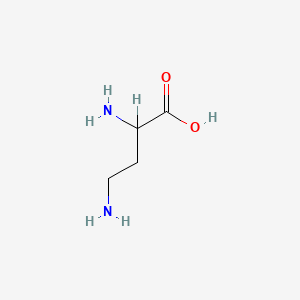

2,4-Diaminobutyric acid

Übersicht

Beschreibung

. Sie zeichnet sich durch das Vorhandensein von zwei Aminogruppen aus, die an Position 2 und 4 am Buttersäuregerüst gebunden sind. Diese Verbindung ist bekannt für ihre Rolle als γ-Aminobuttersäure (GABA)-Transaminase-Inhibitor und GABA-Wiederaufnahme-Inhibitor .

Herstellungsmethoden

Die Herstellung von 2,4-Diaminobuttersäure kann über verschiedene synthetische Wege erfolgen. Eine gängige Methode beinhaltet die Hydrolyse von γ-Poly(diaminobuttersäure), gefolgt von Trennung und Trocknung . Eine weitere Methode umfasst die Reaktion von Bromwasserstoff mit 2,4-Diaminobuttersäure, um dessen Hydrobromidsalz zu bilden . Industrielle Produktionsverfahren beinhalten oft kontrollierte Reaktionsbedingungen, um Ausbeute und Reinheit zu optimieren.

Vorbereitungsmethoden

The preparation of 2,4-diaminobutyric acid can be achieved through various synthetic routes. One common method involves the hydrolysis of γ-poly(diaminobutyric acid), followed by separation and drying . Another method includes the reaction of hydrogen bromide with this compound to form its hydrobromide salt . Industrial production methods often involve controlled reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

2,4-Diaminobuttersäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

2,4-Diaminobuttersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Untersuchungen haben ihre potenzielle Antitumoraktivität gegen Maus-Fibrosarkomzellen gezeigt.

Industrie: Sie wird als pH-Puffer und zur Herstellung anderer organischer Verbindungen verwendet.

Wirkmechanismus

Der primäre Wirkmechanismus von 2,4-Diaminobuttersäure beinhaltet die Hemmung der GABA-Transaminase, eines Enzyms, das für die Umwandlung von GABA zurück zu Glutamat verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht die Verbindung die GABA-Spiegel im Gehirn, was verschiedene neurologische Wirkungen haben kann. Darüber hinaus wirkt es als GABA-Wiederaufnahme-Inhibitor, wodurch die GABA-Spiegel weiter erhöht werden .

Wirkmechanismus

The primary mechanism of action of 2,4-diaminobutyric acid involves the inhibition of GABA transaminase, an enzyme responsible for converting GABA back to glutamate . By inhibiting this enzyme, the compound elevates GABA levels in the brain, which can have various neurological effects. Additionally, it acts as a GABA reuptake inhibitor, further increasing GABA levels .

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminobuttersäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

β-Methylamino-L-Alanin (BMAA): Eine weitere nicht-proteinogene Aminosäure, die für ihre neurotoxischen Wirkungen bekannt ist.

N-(2-Aminoethyl)glycin (AEG): Eine Verbindung, die einige strukturelle Ähnlichkeiten aufweist und ebenfalls mit neurotoxischen Wirkungen in Verbindung gebracht wird.

Was 2,4-Diaminobuttersäure auszeichnet, ist ihre doppelte Rolle als GABA-Transaminase-Inhibitor und GABA-Wiederaufnahme-Inhibitor, was sie in ihrem Wirkmechanismus einzigartig macht .

Biologische Aktivität

2,4-Diaminobutyric acid (DAB) is a cationic amino acid analogue with notable biological activities, particularly in the context of neurotoxicity and antitumoral effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized as a non-physiological amino acid that can be transported into cells via System A. Its structure allows it to exhibit potent antitumoral activity, particularly against human glioma cells. The mechanism involves significant uptake into glioma cells, leading to osmotic lysis due to the accumulation of DAB within these cells .

Neurotoxicity

Research indicates that DAB possesses neurotoxic properties, particularly when administered in high doses. In studies involving rats, intraperitoneal administration of toxic doses resulted in symptoms such as hyperirritability, tremors, and convulsions within 12 to 20 hours. Notably, this compound was found to concentrate in the liver, where it may cause liver damage that subsequently leads to secondary brain damage .

Case Study: Neurotoxic Effects in Rats

A significant study highlighted the effects of L-2,4-diaminobutyric acid on rats. The administration led to:

- Increased blood ammonia levels.

- A two- to three-fold increase in brain glutamine concentration.

- Competitive inhibition of ornithine carbamoyltransferase in liver homogenates, indicating a primary site of toxicity .

Comparative Potency of Isomers

The stereospecificity of DAB has been studied extensively. The S(+)-isomer has been shown to be at least 20 times more potent than the R(-)-isomer in inhibiting sodium-dependent uptake of gamma-aminobutyric acid (GABA) in rat brain slices. Both isomers exhibit similar potency in sodium-independent binding to membranes from rat brain .

Antitumoral Activity

DAB has demonstrated significant antitumoral effects against various cancer cell lines. Its ability to induce cell lysis through osmotic pressure has been particularly noted in glioma cells. This property has prompted further investigation into its potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862749 | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-62-4 | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92V7KM11ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.